1H-Tetrazole-5-acetic acid

Catalog No.
S584144
CAS No.
21743-75-9
M.F
C3H4N4O2
M. Wt
128.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Tetrazole-5-acetic acid

CAS Number

21743-75-9

Product Name

1H-Tetrazole-5-acetic acid

IUPAC Name

2-(2H-tetrazol-5-yl)acetic acid

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

InChI

InChI=1S/C3H4N4O2/c8-3(9)1-2-4-6-7-5-2/h1H2,(H,8,9)(H,4,5,6,7)

InChI Key

JUNAPQMUUHSYOV-UHFFFAOYSA-N

SMILES

C(C1=NNN=N1)C(=O)O

Synonyms

(1-14C)2-(1H-tetrazol-5-yl)acetic acid, 2-(1H-tetrazol-5-yl)acetic acid

Canonical SMILES

C(C1=NNN=N1)C(=O)O

Synthesis of Organic Compounds

H2tza serves as a valuable building block for the synthesis of diverse organic compounds. Its tetrazole ring and acetic acid functionality offer versatility in creating complex molecules. Research has explored its use in the synthesis of:

  • 5-(trinitromethyl)-2H-tetrazole: This high-nitrogen-content molecule finds potential applications as an energetic material [].
  • N-(furan-2yl methyl)-2-(1H-tetrazol-5-yl)acetamide: This compound exhibits anticonvulsant activity, making it a potential candidate for epilepsy treatment [].
  • Tetrazole-based ionic liquids: These novel materials possess unique properties like thermal stability and tunable ionic conductivity, holding promise for applications in electrochemistry and catalysis [].

Studies on Biological Activity

While the comprehensive biological activity of H2tza remains under investigation, some research suggests potential in specific areas:

  • Antimicrobial activity: Studies have reported H2tza exhibiting moderate antibacterial activity against certain bacterial strains []. Further research is needed to explore its potential as an antimicrobial agent.

1H-Tetrazole-5-acetic acid is a heterocyclic compound characterized by the presence of a tetrazole ring and an acetic acid functional group. Its molecular formula is C3H4N4O2C_3H_4N_4O_2 and it has a molecular weight of approximately 128.09 g/mol. This compound appears as a white crystalline powder and is soluble in water, making it suitable for various

Due to its acidic and nucleophilic nature. Notable reactions include:

  • Formation of Metal Complexes: It can coordinate with metal ions, forming mixed-ligand complexes, particularly with copper(II) and zinc(II) ions, which exhibit interesting biological activities .
  • Condensation Reactions: It can undergo condensation with other organic compounds to form more complex structures, enhancing its utility in medicinal chemistry .
  • Substitution Reactions: The presence of the acetic acid moiety allows for nucleophilic substitution reactions, which can be exploited in the synthesis of various derivatives .

Research indicates that 1H-tetrazole-5-acetic acid exhibits significant biological activity. It has been studied for its cytotoxic properties against various cancer cell lines such as HepG-2 and MCF-7, demonstrating potential as an anticancer agent . Additionally, complexes formed with this compound have shown antimicrobial activity against pathogens like E. coli and S. aureus, indicating its potential use in therapeutic applications .

1H-Tetrazole-5-acetic acid finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of nucleic acid drugs and other bioactive compounds.
  • Agriculture: Its derivatives are explored as potential pesticide intermediates due to their biological activity.
  • Coordination Chemistry: Utilized in the formation of metal complexes for catalysis and material science applications .

Studies involving 1H-tetrazole-5-acetic acid focus on its interaction with metal ions and biological molecules:

  • Metal Ion Coordination: The compound forms stable complexes with transition metals like copper(II) and zinc(II), which are characterized using techniques such as X-ray diffraction and spectroscopy .
  • DNA Binding Studies: The binding affinity of metal complexes containing this compound to DNA has been investigated, revealing potential implications for drug design targeting genetic material .

Several compounds share structural similarities with 1H-tetrazole-5-acetic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-AminotetrazoleAmino-substitutedExhibits different reactivity due to amino group
1H-TetrazoleBasic tetrazoleLacks acetic acid functionality, less soluble
5-Methyl-1H-tetrazoleMethyl-substitutedAlters electronic properties, affecting reactivity
5-(Trinitromethyl)-1H-tetrazoleNitro-substitutedHigh explosive potential; distinct application area

Each of these compounds exhibits unique properties that differentiate them from 1H-tetrazole-5-acetic acid, particularly concerning solubility, reactivity, and biological activity.

One-Step Synthesis from Cyanoacetic Acid and Sodium Azide

The one-step synthesis of 1H-Tetrazole-5-acetic acid from cyanoacetic acid and sodium azide represents a significant advancement in tetrazole chemistry [1] [2]. This direct approach eliminates the need for multi-step procedures and provides efficient access to the target compound through a single cycloaddition reaction [1]. The method involves the reaction of cyanoacetic acid with sodium azide under specific conditions to form the tetrazole ring while preserving the acetic acid functionality [2].

Reaction Mechanism and Catalytic Systems

The mechanistic pathway for the one-step synthesis involves a formal [3+2] cycloaddition between the cyano group of cyanoacetic acid and the azide anion [15]. The reaction proceeds through the formation of an imidoyl azide intermediate, which subsequently cyclizes to generate the tetrazole ring system [15]. Computational studies have revealed that the nitrile activation step is crucial for the reaction progression, with the activation barriers correlating strongly with the electron-withdrawing potential of the substituent on the nitrile [15].

Several catalytic systems have been developed to facilitate this transformation. Zinc chloride has emerged as an effective catalyst, promoting the reaction at moderate temperatures while maintaining high yields [1] [2]. The catalytic mechanism involves the coordination of zinc to the cyano group, thereby activating it toward nucleophilic attack by the azide anion [5]. Alternative catalytic systems include triethylammonium hydrochloride, which serves both as a proton source and phase transfer catalyst [13].

The optimization of catalytic systems has revealed that substoichiometric amounts of certain catalysts can achieve quantitative yields [13]. For instance, triethylammonium hydrochloride can be used in amounts as low as 5-50 mol% relative to azide while maintaining excellent conversion rates [13]. This catalytic efficiency is attributed to the formation of reactive azide complexes that facilitate the cycloaddition process [13].

Solvent Optimization and Yield Enhancement

Solvent selection plays a critical role in determining the success of the one-step synthesis [18]. Systematic studies have demonstrated considerable dependence of conversion on solvent choice, with a 9:1 mixture of N-methyl-2-pyrrolidone and water providing the optimal balance of reaction rate and yield [18]. The solvent system affects both the solubility of reactants and the stabilization of intermediates during the reaction pathway [18].

EntrySolventTemperature (°C)Time (h)Yield (%)Catalyst
1Water1201262H₂SO₄
2Dimethylformamide110875ZnCl₂
3Dimethyl sulfoxide110885ZnCl₂
4Toluene100820None
5Benzene100815None
6Triethylamine/HCl100889None

Dimethyl sulfoxide has been identified as one of the most effective solvents, providing yields up to 85% under optimized conditions [1] [2]. The superior performance of dimethyl sulfoxide is attributed to its ability to stabilize the azide anion and facilitate the cycloaddition process [5]. Water-containing solvent systems have also shown promise, particularly when combined with appropriate co-solvents [18].

The enhancement of yields through solvent optimization extends beyond simple solvent selection to include consideration of solvent ratios and temperature profiles [22]. Biphasic solvent systems, such as toluene-water mixtures, have demonstrated excellent results with yields reaching 90% under optimized conditions [22]. These systems provide the advantage of facilitating both the initial dissolution of reactants and the subsequent product isolation [22].

Traditional Multi-Step Synthetic Routes

Traditional approaches to 1H-Tetrazole-5-acetic acid synthesis typically involve multi-step procedures that build the tetrazole ring system through sequential transformations [20]. These methods, while often providing good overall yields, require multiple purification steps and longer reaction sequences compared to direct approaches [20].

Hydrolysis of Ethyl 2-(1H-Tetrazol-5-yl) Acetate

The hydrolysis route represents a well-established method for accessing 1H-Tetrazole-5-acetic acid through the intermediate ethyl 2-(1H-tetrazol-5-yl) acetate [24]. This approach involves the initial synthesis of the ethyl ester derivative, followed by controlled hydrolysis to yield the target carboxylic acid [24]. The ester intermediate can be prepared through various tetrazole formation reactions using ethyl cyanoacetate as the starting material [24].

The hydrolysis step typically employs basic conditions, with sodium hydroxide being the most commonly used base [17]. The reaction proceeds through nucleophilic attack of hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently eliminates ethanol to give the carboxylate product [11]. The reaction mechanism follows the traditional base-catalyzed ester hydrolysis pathway, with the rate-determining step being the formation of the tetrahedral intermediate [11].

Optimization of the hydrolysis conditions has revealed that temperature and base concentration significantly influence both the reaction rate and yield [17]. Mild conditions using equimolar amounts of sodium hydroxide in aqueous tetrahydrofuran at 0°C have been found to provide smooth conversion with minimal side reactions [17]. The use of lower temperatures helps prevent decomposition of the tetrazole ring, which can occur under more forcing conditions [17].

Comparative Analysis of Synthetic Efficiency

A comprehensive comparison of synthetic efficiencies reveals significant differences between various approaches to 1H-Tetrazole-5-acetic acid synthesis [26]. The evaluation criteria include overall yield, number of synthetic steps, reaction time, and environmental impact [26].

MethodStarting MaterialStepsOverall Yield (%)Reaction Time (h)Green Rating
One-Step SynthesisCyanoacetic acid1858Medium
Hydrolysis RouteEthyl 2-(1H-tetrazol-5-yl) acetate26816Low
Traditional Multi-StepVarious precursors3-44548Low
Green Chemistry ApproachCyanoacetic acid1926High

The one-step synthesis from cyanoacetic acid demonstrates superior efficiency compared to traditional multi-step routes [1] [2]. While the hydrolysis route provides moderate yields, the requirement for ester preparation and subsequent hydrolysis results in lower overall efficiency [17]. Traditional multi-step approaches, despite their historical significance, suffer from cumulative yield losses and extended reaction times [20].

The comparative analysis reveals that atom economy plays a crucial role in determining synthetic efficiency [9]. Direct methods that avoid unnecessary functional group manipulations generally provide superior overall performance [9]. Additionally, the environmental impact assessment shows that methods requiring fewer solvents and generating less waste are increasingly preferred in modern synthetic applications [9].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to the synthesis of 1H-Tetrazole-5-acetic acid, leading to the development of more sustainable and environmentally friendly methodologies [9] [12]. These approaches focus on minimizing waste generation, reducing energy consumption, and employing renewable or less toxic reagents [9].

Solvent-Free Conditions

Solvent-free synthesis represents a significant advancement in green chemistry applications for tetrazole formation [12]. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [12]. Solvent-free conditions have been successfully applied to the synthesis of 1H-Tetrazole-5-acetic acid using solid-supported catalysts [12].

The development of silica-boric acid catalysts has enabled efficient solvent-free synthesis with yields ranging from 90-97% [12]. These heterogeneous catalysts promote the cycloaddition reaction through surface activation of reactants while maintaining high selectivity [12]. The catalyst system is air and water stable, making it practical for large-scale applications [12].

EntrySolvent SystemTemperature (°C)Time (min)Yield (%)Catalyst Recycling
1Solvent-free9018092Yes (5 cycles)
2Polyethylene glycol-4001206097Yes (6 cycles)
3Water/Ethanol (1:1)8012078Yes (4 cycles)
4Ionic liquid1009088Yes (5 cycles)
5Microwave assisted1401090Yes (4 cycles)
6Toluene/Water (9:1)11012090Yes (5 cycles)
7No solvent + Microwave1301595Yes (5 cycles)

Microwave-assisted solvent-free conditions have demonstrated exceptional efficiency, with reaction times reduced to as little as 10-15 minutes while maintaining high yields [14]. The microwave heating provides uniform energy distribution and selective heating of polar reactants, leading to enhanced reaction rates [14]. This approach combines the benefits of solvent-free conditions with rapid heating, making it attractive for both laboratory and industrial applications [14].

The use of polyethylene glycol-400 as a green solvent alternative has shown remarkable results, with yields reaching 97% under optimized conditions [19] [23]. Polyethylene glycol-400 serves as both solvent and catalyst activator, facilitating the formation of reactive intermediates while providing easy product recovery [19]. The recyclability of polyethylene glycol-400 further enhances the environmental credentials of this approach [23].

Catalyst Recycling Strategies

The development of recyclable catalytic systems represents a key aspect of green chemistry implementation in tetrazole synthesis [7]. Magnetic nanoparticle-supported catalysts have emerged as particularly effective systems, combining high catalytic activity with easy recovery and reuse [7] [19] [23].

Iron oxide-based magnetic catalysts have demonstrated exceptional performance in catalyst recycling applications [7]. These systems can be easily separated from reaction mixtures using external magnets and reused multiple times without significant loss of activity [7]. The magnetic separation eliminates the need for filtration or centrifugation, simplifying the recovery process [7].

CycleYield (%)Reaction Time (min)Catalyst Recovery (%)Activity Retention (%)
1976098100
296629799
394659697
492689595
590709493
688729391

Copper complexes immobilized on magnetic biochar nanoparticles have shown excellent recyclability, maintaining over 90% activity retention after six catalytic cycles [23]. The biochar support provides high surface area and thermal stability while the magnetic properties enable easy catalyst recovery [23]. This approach combines waste recycling (through biochar preparation) with efficient catalysis, exemplifying circular chemistry principles [23].

The regeneration strategies for heterogeneous catalysts have been optimized to maintain long-term catalytic performance [26]. Simple washing procedures with ethyl acetate and ethanol, followed by vacuum drying, have proven sufficient to restore catalytic activity [26]. More sophisticated regeneration techniques involving controlled atmosphere treatments have been developed for catalysts showing signs of deactivation [7].

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21743-75-9

Wikipedia

1H-Tetrazole-5-acetic acid

Dates

Last modified: 08-15-2023

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